(S)-3-Methyl-2-pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHCLUNTQKBZGK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Methyl-2-pentanone chemical properties and structure

An In-depth Technical Guide to (S)-3-Methyl-2-pentanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aliphatic ketone, is a chiral molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and spectroscopic data. The information is presented to support research and development activities requiring a detailed understanding of this compound.

Chemical Structure and Identification

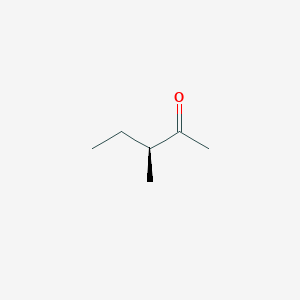

This compound is the (S)-enantiomer of 3-methyl-2-pentanone (B1360105). The structure consists of a pentanone backbone with a methyl group at the third carbon atom, which is the stereocenter.

Structural Diagram

Caption: 2D structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S)-3-methylpentan-2-one[1] |

| CAS Number | 2695-53-6[1] |

| Molecular Formula | C₆H₁₂O[1][2][3][4] |

| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1[1] |

| InChIKey | UIHCLUNTQKBZGK-YFKPBYRVSA-N[1] |

| Canonical SMILES | CC--INVALID-LINK--C(=O)C[1] |

| Synonyms | (+)-3-Methyl-2-pentanone, (S)-(+)-Methyl sec-butyl ketone[1] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-methyl-2-pentanone. Data for the specific (S)-enantiomer is limited; therefore, data for the racemate is provided where specific enantiomeric data is unavailable.

General Properties

| Property | Value |

| Molecular Weight | 100.16 g/mol [2][5] |

| Appearance | Colorless to slightly yellow liquid[2] |

| Odor | Peppermint-like[4][6] |

Thermodynamic Properties

| Property | Value |

| Boiling Point | 118 °C at 758 mmHg[2][5][6] |

| Melting Point | -83 °C[4] |

| Flash Point | 12 °C (53.6 °F) - closed cup[2][5] |

| Vapor Pressure | 18.2 mmHg at 25 °C[2] |

Other Physical Properties

| Property | Value |

| Density | 0.815 g/mL at 25 °C[2][5][6] |

| Refractive Index (n20/D) | 1.4012[4] |

| Solubility in Water | 2.26 wt % at 20 °C[4] |

| Solubility in Organic Solvents | Soluble in alcohol[6] |

| LogP | 1.62[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR:

-

The proton NMR spectrum of 3-methyl-2-pentanone in CDCl₃ shows characteristic signals.[7][8]

-

Approximate chemical shifts (δ) are: 2.46 ppm (multiplet, 1H, CH), 2.14 ppm (singlet, 3H, COCH₃), 1.69 ppm and 1.41 ppm (multiplets, 2H, CH₂), 1.08 ppm (doublet, 3H, CHCH₃), and 0.89 ppm (triplet, 3H, CH₂CH₃).[8]

¹³C NMR:

-

The carbon NMR spectrum provides information about the carbon framework.

-

For the related compound, 3-methyl-2-butanone, the carbonyl carbon (C=O) appears at a weak signal around 210.5 ppm.[9] The carbons attached to the carbonyl group appear at approximately 44.6 ppm and 29.5 ppm.[9]

Infrared (IR) Spectroscopy

-

The IR spectrum of 3-methyl-2-pentanone will show a strong characteristic absorption band for the C=O stretch of the ketone group, typically in the range of 1705-1725 cm⁻¹.

-

An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc.[3]

Mass Spectrometry (MS)

-

The mass spectrum (electron ionization) of 3-methyl-2-pentanone is available through the NIST WebBook.[10]

Experimental Protocols

While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the search results, a general synthetic approach can be outlined based on established chemical reactions.

Synthesis via Acetoacetic Ester

A common method for preparing ketones is the acetoacetic ester synthesis.[11]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 3-Methyl-2-pentanone.

Methodology Outline:

-

Preparation of the Enolate: Acetoacetic ester is treated with a strong base, such as sodium ethoxide, to form the enolate.[11]

-

First Alkylation: The enolate is reacted with methyl iodide to introduce a methyl group at the α-position.[11]

-

Second Alkylation: The resulting intermediate is again treated with a base to form a new enolate, which is then reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group.[11]

-

Hydrolysis and Decarboxylation: The dialkylated acetoacetic ester is then subjected to acidic hydrolysis and heating, which cleaves the ester and causes decarboxylation to yield the final ketone product.[11]

Note: To obtain the (S)-enantiomer specifically, an asymmetric synthesis approach would be required, potentially involving a chiral auxiliary or a chiral catalyst. The above protocol describes the synthesis of the racemic mixture.

Applications and Safety

Applications

-

This compound is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6]

Safety Information

-

Hazard Statements: H225: Highly flammable liquid and vapor.[4][12]

-

Precautionary Statements: P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

It is incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable chiral building block in organic synthesis. This guide has provided a summary of its key chemical properties, structural details, and spectroscopic data to aid researchers in its application. While general synthetic routes are established, further research into its asymmetric synthesis would be beneficial for applications requiring high enantiopurity.

References

- 1. 3-Methyl-2-pentanone, (3S)- | C6H12O | CID 6994393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 5. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]

- 6. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-METHYL-2-PENTANONE(565-61-7) 1H NMR spectrum [chemicalbook.com]

- 9. hnl7_sln.html [ursula.chem.yale.edu]

- 10. 2-Pentanone, 3-methyl- [webbook.nist.gov]

- 11. Prepare 3-methyl-2-pentanone from acetoacetic ester. | Filo [askfilo.com]

- 12. echemi.com [echemi.com]

Spectroscopic Data of (S)-3-Methyl-2-pentanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-3-Methyl-2-pentanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique, and the quantitative data is presented in clear, tabular formats for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Assignment (Proton) | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-1 (CH₃-C=O) | 2.14 | Singlet (s) | 3H |

| H-3 (CH) | 2.46 | Multiplet (m) | 1H |

| H-4 (CH₂) | 1.41 / 1.69 | Multiplet (m) | 2H |

| H-5 (CH₃-CH₂) | 0.89 | Triplet (t) | 3H |

| H-6 (CH₃-CH) | 1.08 | Doublet (d) | 3H |

Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule.

| Assignment (Carbon) | Chemical Shift (δ) [ppm] |

| C-1 (CH₃-C=O) | 29.0 |

| C-2 (C=O) | 212.5 |

| C-3 (CH) | 45.5 |

| C-4 (CH₂) | 25.0 |

| C-5 (CH₃-CH₂) | 11.5 |

| C-6 (CH₃-CH) | 16.0 |

Table 2: ¹³C NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for 3-Methyl-2-pentanone (B1360105) are indicative of its ketone functional group and aliphatic structure.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2965-2875 | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1715 | C=O Stretch | Ketone |

| 1460 | C-H Bend | Alkane (CH₂) |

| 1375 | C-H Bend | Alkane (CH₃) |

Table 3: Key IR absorption bands for 3-Methyl-2-pentanone.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak for 3-Methyl-2-pentanone is observed at m/z = 100.

| m/z | Relative Intensity (%) | Assigned Fragment |

| 100 | 8.3 | [M]⁺ (Molecular Ion) |

| 85 | 4.6 | [M - CH₃]⁺ |

| 72 | 24.1 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 57 | 33.8 | [CH₃CH₂CH(CH₃)]⁺ or [CH₃C(O)CH₂]⁺ |

| 43 | 100.0 | [CH₃C=O]⁺ (Base Peak) |

| 29 | 22.5 | [CH₃CH₂]⁺ |

Table 4: Mass spectrometry fragmentation data for 3-Methyl-2-pentanone.[2][4][5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.[7] The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Use the same sample and instrument setup.

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

-

Sample Preparation : As 3-Methyl-2-pentanone is a liquid, the spectrum can be obtained directly as a neat thin film.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the neat liquid sample onto the ATR crystal, ensuring it is fully covered.[5]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile. Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

-

Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Separation :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar) to separate the compound from any impurities.

-

Employ a temperature program that allows for the elution of the analyte, for example, starting at 50°C and ramping to 250°C.

-

-

MS Analysis :

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at a standard energy of 70 eV.[5]

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 20-200) to detect the molecular ion and its fragments.

-

-

Data Processing : The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment peaks.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

References

- 1. Concepts: Mass spectrometry, Fragmentation pattern, Organic chemistry .. [askfilo.com]

- 2. 2-Pentanone, 3-methyl- [webbook.nist.gov]

- 3. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. massbank.eu [massbank.eu]

- 5. 2-Pentanone, 3-methyl- [webbook.nist.gov]

- 6. Solved The mass spectra of 3-methyl-2-pentanone is shown. | Chegg.com [chegg.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of (S)-3-Methyl-2-pentanone

This technical guide provides a detailed overview of the key physical properties of (S)-3-Methyl-2-pentanone, with a specific focus on its boiling point and density. The information herein is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental protocols for the handling and characterization of this compound.

This compound, also known as methyl sec-butyl ketone, is a chiral aliphatic ketone. Accurate knowledge of its physical properties is essential for a variety of applications, including reaction chemistry, purification processes, and formulation development.

Quantitative Data Summary

The physical properties of 3-Methyl-2-pentanone (B1360105) have been determined and are summarized in the table below. It is important to note that while the stereochemistry of the (S)-enantiomer does not significantly alter these bulk physical properties from the racemic mixture, slight variations may be observed depending on the purity of the sample and the experimental conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 116 °C | At 101.3 kPa (standard atmospheric pressure)[1] |

| 118 °C | At 758 mmHg (approximately 101.1 kPa)[2][3][4] | |

| Density | 0.8130 g/mL | At 20 °C[1] |

| 0.815 g/mL | At 25 °C[4] | |

| Specific Gravity | 0.8100 to 0.8160 | At 25 °C[2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid sample such as this compound.

This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.[5]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into a Thiele tube filled with a suitable heating oil, or place it in a metal heating block.[6]

-

Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

-

Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[5] Record this temperature.

-

Pressure Correction: For high accuracy, record the atmospheric pressure and apply a correction to the observed boiling point if the pressure deviates significantly from standard pressure (760 mmHg).

This protocol outlines the steps to accurately measure the density of a liquid.[7]

Apparatus:

-

Digital balance (accurate to at least 0.001 g)

-

Pycnometer (for high accuracy) or a graduated cylinder and beaker

-

Thermometer

-

Constant temperature bath (optional, for high precision)

Procedure:

-

Mass of Empty Container: Place the clean, dry pycnometer (or measuring cylinder) on the digital balance and tare it to zero, or record its empty mass (m1).[7]

-

Volume Measurement:

-

Using a Pycnometer: Fill the pycnometer to its calibrated volume with this compound. Ensure there are no air bubbles.

-

Using a Graduated Cylinder: Carefully pour a known volume of the liquid (e.g., 10 mL) into the tared graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

-

Mass of Filled Container: Place the container with the liquid onto the balance and record the mass (m2).

-

Mass of Liquid: Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container (mass of liquid = m2 - m1).

-

Density Calculation: Calculate the density (ρ) using the formula: ρ = mass of liquid / volume of liquid[7]

-

Temperature Control: For highest accuracy, perform the measurement at a controlled temperature (e.g., 20 °C or 25 °C), as density is temperature-dependent. Record the temperature at which the measurement was taken.

-

Replication: For improved reliability, repeat the measurement multiple times and calculate the average density.[8]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the physical properties of this compound.

Caption: Experimental workflow for determining boiling point and density.

References

- 1. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 2. 3-methyl-2-pentanone [thegoodscentscompany.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to (S)-3-Methyl-2-pentanone: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methyl-2-pentanone, a chiral aliphatic ketone, is a valuable building block in organic synthesis, particularly in the construction of complex chiral molecules relevant to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key spectroscopic data. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significance and application in the development of therapeutic agents.

Chemical Identity and Properties

This compound, with the IUPAC name (3S)-3-methylpentan-2-one, is the (S)-enantiomer of 3-methyl-2-pentanone. The racemic mixture is also commonly referred to as methyl sec-butyl ketone.

Table 1: Chemical Identifiers for 3-Methyl-2-pentanone

| Identifier | This compound | Racemic 3-Methyl-2-pentanone |

| IUPAC Name | (3S)-3-methylpentan-2-one | 3-Methylpentan-2-one[1] |

| CAS Number | 2695-53-6[2] | 565-61-7[1] |

| Molecular Formula | C₆H₁₂O[2] | C₆H₁₂O[1] |

| Molecular Weight | 100.16 g/mol [2] | 100.16 g/mol |

Table 2: Physicochemical Properties of 3-Methyl-2-pentanone

| Property | This compound | Racemic 3-Methyl-2-pentanone |

| Appearance | Colorless liquid | Colorless liquid with a peppermint-like odor[1] |

| Boiling Point | 117 °C at 760 mmHg[3] | 116-118 °C at 758 mmHg[1][4] |

| Density | - | 0.813 - 0.815 g/mL at 20-25 °C[1][4] |

| Refractive Index (n²⁰/D) | - | 1.4012[1] |

| Solubility | - | Soluble in alcohol, moderately soluble in water.[5] |

| Flash Point | - | 12 °C (54 °F)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data for the racemic compound, which is largely representative of the (S)-enantiomer in terms of peak positions, with the notable exception of techniques sensitive to chirality.

Table 3: Spectroscopic Data for 3-Methyl-2-pentanone

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 2.46 (m, 1H), 2.14 (s, 3H), 1.69 (m, 1H), 1.41 (m, 1H), 1.08 (d, 3H), 0.89 (t, 3H) |

| ¹³C NMR | δ (ppm): ~212 (C=O), ~45 (CH), ~29 (CH₃, acetyl), ~25 (CH₂), ~16 (CH₃, methyl), ~11 (CH₃, ethyl) |

| Mass Spectrometry (EI) | m/z: 100 (M+), 85, 72, 57, 43 (base peak) |

| Infrared (IR) | ν (cm⁻¹): ~2965 (C-H stretch), ~1715 (C=O stretch) |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge and a topic of significant interest. While the racemic mixture can be prepared through a straightforward aldol (B89426) condensation of 2-butanone (B6335102) and acetaldehyde (B116499) followed by dehydration and hydrogenation, the asymmetric synthesis of the (S)-enantiomer requires stereocontrolled methods.

General Asymmetric Synthesis Strategy

The enantioselective synthesis of chiral ketones often employs one of the following strategies:

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

-

Chiral Catalysts: A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment that favors the formation of one enantiomer over the other.

-

Chiral Pool Synthesis: A readily available chiral natural product is used as the starting material.

A representative workflow for the asymmetric synthesis of a chiral ketone is depicted below.

Exemplary Experimental Protocol: Asymmetric Alkylation

The following is a representative, generalized protocol for the asymmetric α-alkylation of a ketone to produce a chiral center, which can be adapted for the synthesis of this compound. This protocol is based on well-established methodologies in asymmetric synthesis.

-

Formation of a Chiral Imine/Enamine:

-

To a solution of a suitable starting ketone (e.g., 2-pentanone) in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen, argon), add a chiral amine (e.g., (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - SAMP) at room temperature.

-

The mixture is heated to reflux with removal of water (e.g., using a Dean-Stark apparatus) until the formation of the chiral imine or enamine is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

-

Diastereoselective Alkylation:

-

The crude chiral imine/enamine is redissolved in an anhydrous aprotic solvent and cooled to a low temperature (e.g., -78 °C).

-

A strong base (e.g., lithium diisopropylamide - LDA) is added dropwise to deprotonate the α-carbon, forming a chiral enolate.

-

An alkylating agent (e.g., methyl iodide) is then added, and the reaction is stirred at low temperature for several hours. The chiral auxiliary directs the approach of the electrophile to create the desired stereocenter.

-

-

Hydrolysis and Isolation:

-

The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then hydrolyzed, typically with an aqueous acid (e.g., 1M HCl), to cleave the chiral auxiliary and yield the chiral ketone.

-

Purification by column chromatography on silica (B1680970) gel provides the enantiomerically enriched this compound.

-

Applications in Drug Development

The importance of chirality in drug design is well-established, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Chiral ketones, such as this compound, are valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

While a specific blockbuster drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motif is present in many complex natural products and synthetic compounds with biological activity. For instance, the synthesis of complex molecules like the diterpenoid (+)-Larixol , which has been investigated for its biological properties, involves intermediates with similar chiral ketone functionalities.[3][6] The synthesis of such complex natural products often relies on the use of smaller, enantiomerically pure building blocks to construct the target molecule with the correct stereochemistry.

The logical relationship for the role of a chiral building block in the synthesis of a complex therapeutic agent is illustrated below.

Conclusion

This compound is a significant chiral building block with applications in synthetic organic chemistry. Its well-defined stereocenter makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, which are of paramount importance in the pharmaceutical industry. The continued development of efficient and scalable asymmetric syntheses for this and similar chiral ketones will undoubtedly contribute to the advancement of drug discovery and development.

References

Unveiling the Green Signature: (S)-3-Methyl-2-pentanone in the Plant Kingdom

A Technical Guide for Researchers and Drug Development Professionals

(S)-3-Methyl-2-pentanone, a volatile organic compound with a characteristic fruity, ethereal odor, has been identified as a natural constituent in a select number of plant species. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its study, tailored for researchers, scientists, and professionals in drug development.

While the broader presence of 3-methyl-2-pentanone (B1360105) has been noted in the plant kingdom, the specific stereoisomer, this compound, has been reported in the essential oils of hops (Humulus lupulus) and the volatiles of Arum maculatum.[1] Its presence in these species suggests a potential role in plant signaling and defense mechanisms, an area ripe for further investigation.

Quantitative Analysis of this compound in Plants

Quantitative data on the concentration of 3-methyl-2-pentanone in various hop cultivars is available, showcasing a range in relative abundance. This variability underscores the importance of precise analytical methods for accurate quantification in different plant matrices.

| Plant Species | Cultivar/Sample | Analytical Method | Concentration/Relative Abundance (%) | Reference |

| Humulus lupulus L. | Saaz | GC-MS | 1.0 - 3.4 | |

| Humulus lupulus L. | Northern Brewer | GC-MS | 0.1 | |

| Humulus lupulus L. | Unknown | Not Specified | 0 - 1.0 | [2] |

Table 1: Quantitative Occurrence of 3-Methyl-2-pentanone in Humulus lupulus

The Biosynthetic Puzzle: From Amino Acid to Ketone

The biosynthesis of this compound in plants is believed to originate from the catabolism of the branched-chain amino acid L-isoleucine. While the complete pathway is an active area of research, the proposed sequence involves a series of enzymatic reactions common to amino acid degradation.

The initial step is the transamination of L-isoleucine to form (S)-3-methyl-2-oxopentanoate, catalyzed by a branched-chain amino acid aminotransferase. This is followed by an oxidative decarboxylation reaction mediated by the branched-chain α-keto acid dehydrogenase complex, yielding 2-methylbutanoyl-CoA. Subsequent enzymatic steps are thought to lead to the formation of the final ketone product.

Figure 1: Proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Experimental Protocols for Analysis

The analysis of this compound from plant matrices requires sensitive and stereospecific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the extraction and identification of this volatile compound. For the specific separation of its enantiomers, a chiral GC column is essential.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Plant Volatiles

This protocol outlines the general steps for the extraction of volatile compounds from plant material.

Materials:

-

Fresh or properly stored plant material (e.g., hop cones, leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer or water bath

Procedure:

-

Place a known amount of finely ground plant material into a headspace vial.

-

Seal the vial tightly with the cap and septum.

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Figure 2: General workflow for HS-SPME analysis of plant volatiles.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the enantioselective analysis of 3-methyl-2-pentanone.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™)

GC Parameters (example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 2°C/min to 150°C

-

Hold at 150°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Parameters (example):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-200

Data Analysis:

-

Identification of this compound and its (R)-enantiomer will be based on their retention times and mass spectra.

-

Confirmation of the enantiomeric elution order should be performed using an authentic standard of this compound.

Signaling Pathways and Future Directions

While the direct signaling pathways involving this compound in plants are yet to be elucidated, related ketones have been shown to play a role in plant defense by inducing systemic resistance. This often involves the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. Future research should focus on investigating whether this compound can elicit similar defense responses and identifying the specific receptors and downstream signaling components involved.

Figure 3: Hypothesized signaling pathway for ketone-induced plant defense.

The study of the natural occurrence and biosynthesis of this compound in plants is a burgeoning field. A deeper understanding of its role in plant biology could open avenues for its application in agriculture, for example, as a natural pest deterrent or a modulator of plant growth. For drug development professionals, the biosynthetic pathways of such chiral molecules in plants can provide inspiration for novel synthetic routes and the discovery of new bioactive compounds. Continued research, employing the advanced analytical techniques outlined in this guide, will be crucial in unlocking the full potential of this intriguing natural product.

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Methyl-2-pentanone in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific information on the biological mechanism of action of (S)-3-Methyl-2-pentanone. It is intended for research and informational purposes only. A significant portion of the specific molecular mechanisms remains uninvestigated, and some sections of this guide are based on data from structurally related compounds to infer potential, yet unconfirmed, modes of action.

Executive Summary

This compound, a chiral aliphatic ketone, is a colorless liquid with a characteristic peppermint-like odor.[1] It is primarily utilized in industrial settings as a solvent and a chemical intermediate for the synthesis of various organic compounds, including pharmaceuticals.[2] Despite its industrial use, there is a notable scarcity of in-depth research into its specific mechanism of action in biological systems. This guide provides a comprehensive overview of the existing knowledge, including its physicochemical properties, known biological effects, and toxicological data. Due to the limited direct evidence, this paper also explores potential mechanisms by drawing parallels with structurally similar ketones. The document highlights the need for further research to elucidate the precise molecular targets and signaling pathways affected by this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [3][4][5] |

| Molecular Weight | 100.16 g/mol | [3][4][5][6] |

| CAS Number | 2695-53-6 ((S)-enantiomer) | [4] |

| Appearance | Colorless liquid | [5] |

| Odor | Peppermint-like | [5] |

| Boiling Point | 116-118 °C | [5][6] |

| Melting Point | -83 °C | [5] |

| Density | 0.813-0.815 g/mL at 20-25 °C | [5][6] |

| Solubility in Water | 2.26 wt % (20 °C) | [5] |

| Refractive Index | 1.4012 (20 °C) | [5] |

Known Biological Activities and Toxicological Profile

The current understanding of the biological effects of 3-methyl-2-pentanone (B1360105) is primarily derived from its use as an industrial solvent and its toxicological evaluation in this context.

General Toxicity

3-Methyl-2-pentanone is classified as an irritant and a neurotoxin.[7] Exposure can cause irritation to the eyes, skin, and respiratory system.[2] As with many volatile organic solvents, high concentrations of its vapors can lead to acute solvent syndrome, characterized by symptoms such as dizziness, headache, and nausea.[7]

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of this compound. However, studies on the structurally related compound 4-methyl-2-pentanone (B128772) (MIBK) have shown no mutagenic activity in bacterial reverse mutation assays (Ames test) and no clastogenic activity in in vivo micronucleus tests in mice.[8] Based on these findings for a close analog, it is often inferred that 3-methyl-2-pentanone may also lack significant genotoxic potential, though direct studies are required for confirmation.

Postulated Mechanisms of Action

Direct experimental evidence elucidating the specific molecular mechanism of action for this compound is largely absent from the scientific literature. However, based on the known activities of structurally similar ketones, several potential mechanisms can be postulated.

Interaction with Cellular Membranes

Due to its lipophilic nature, this compound is expected to readily partition into cellular membranes. This could disrupt membrane fluidity and the function of membrane-bound proteins, such as receptors, ion channels, and enzymes. This non-specific mechanism is common for many organic solvents and could contribute to its observed neurotoxic effects.

Potential for Protein Binding and Enzyme Inhibition

While specific protein targets for this compound have not been identified, the structurally related ketone, 4-methyl-2-pentanone, has been suggested to interact with proteins. The general reactivity of the carbonyl group in ketones allows for potential interactions with nucleophilic residues on proteins, which could lead to reversible or irreversible inhibition of enzyme activity.

Caption: Postulated mechanism of enzyme inhibition by this compound.

Role as a Pheromone or Semiochemical

Many volatile organic compounds, including ketones, function as pheromones or semiochemicals in insects and other organisms, mediating intra-species communication.[9] These molecules typically interact with specific olfactory receptors to elicit a behavioral response. While there is no direct evidence of this compound acting as a pheromone, its volatility and chiral nature are consistent with properties of such signaling molecules. Research into the alarm pheromones of some ant species has identified related ketones, such as 4-methyl-3-heptanone, as active components.[10]

Caption: Hypothetical signaling pathway for this compound as a pheromone.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To address the current knowledge gap, a series of in vitro and in vivo experiments are necessary. The following are proposed general methodologies.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound can inhibit the activity of specific enzymes, particularly those involved in neurotransmission or cellular metabolism.

Protocol Outline:

-

Enzyme Selection: Choose a panel of relevant enzymes (e.g., acetylcholinesterase, monoamine oxidase, cytochrome P450 enzymes).

-

Assay Setup: In a multi-well plate format, combine the enzyme, its substrate, and varying concentrations of this compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Detection: Measure the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Receptor Binding Assays

Objective: To investigate if this compound can bind to specific receptors, such as those in the central nervous system.

Protocol Outline:

-

Receptor Preparation: Prepare cell membranes expressing the receptor of interest (e.g., GABA-A, NMDA, or dopamine (B1211576) receptors).

-

Radioligand: Select a suitable radiolabeled ligand that is known to bind to the target receptor.

-

Competitive Binding: Incubate the receptor preparation with the radioligand in the presence of increasing concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

Conclusions and Future Directions

The current body of scientific literature provides limited insight into the specific mechanism of action of this compound in biological systems. Its primary known effects are related to its properties as a solvent, leading to irritation and general neurotoxicity at high concentrations. Postulated mechanisms, based on its chemical structure and the activities of related ketones, include non-specific interactions with cell membranes, potential for enzyme inhibition, and a possible role as a semiochemical.

To move beyond these hypotheses, future research should focus on systematic in vitro and in vivo studies. High-throughput screening against a panel of enzymes and receptors could identify potential molecular targets. Subsequent cell-based assays and studies in model organisms would be crucial to validate these findings and to understand the physiological consequences of these interactions. A deeper understanding of the metabolism of this compound is also essential for a complete picture of its biological activity and potential toxicity. Such research would not only fill a significant knowledge gap but also provide a more robust basis for assessing the safety of this widely used industrial chemical.

References

- 1. 3-Methyl-2-pentanone | 565-61-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-pentanone, (3S)- | C6H12O | CID 6994393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 6. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]

- 7. 3-Methyl-2-pentanone - Hazardous Agents | Haz-Map [haz-map.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Insect pheromones - Wikipedia [en.wikipedia.org]

- 10. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

Substance Identification and Physical-Chemical Properties

An In-depth Technical Guide on the Toxicology and Safety of 3-Methyl-2-pentanone (B1360105)

Disclaimer: The following information primarily pertains to the racemic mixture of 3-Methyl-2-pentanone (CAS No. 565-61-7). Specific toxicological data for the (S)-enantiomer are not extensively available in the public domain. The information provided should be used as a guide for research and drug development professionals.

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone.[1] It is a colorless liquid with a characteristic peppermint-like odor.[1] It is used as a laboratory chemical, a solvent in various industries, and as a flavoring agent in food and beverages.[2][3]

Table 1: Physical and Chemical Properties of 3-Methyl-2-pentanone

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [4] |

| Molecular Weight | 100.16 g/mol | [4] |

| CAS Number | 565-61-7 | [4] |

| Appearance | Colorless liquid | [1][5] |

| Density | 0.815 g/mL at 25 °C | [6] |

| Melting Point | -83 °C / -117 °F | [1] |

| Boiling Point | 118 °C / 244.4 °F at 760 mmHg | [2][6] |

| Flash Point | 12 °C / 53.6 °F (closed cup) | [2][6] |

| Water Solubility | 2.26 wt % (20 °C) | [1] |

| Vapor Pressure | 11.6 mmHg | [4][5] |

| Refractive Index | n20/D 1.401 (lit.) | [6] |

Hazard Identification and Classification

3-Methyl-2-pentanone is classified as a highly flammable liquid and vapor.[2][7] It is also considered an irritant and a neurotoxin, with acute exposure potentially leading to solvent syndrome.[4][5]

Table 2: GHS Hazard Classification for 3-Methyl-2-pentanone

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | GHS02: Flammable | Danger | H225: Highly flammable liquid and vapor[1][4][7] |

Source: Aggregated GHS information from multiple sources.[1][4][7]

Toxicological Data

Detailed quantitative toxicological data for 3-Methyl-2-pentanone is limited in publicly available literature. Most information is derived from safety data sheets and general chemical databases.

Table 3: Summary of Toxicological Endpoints for 3-Methyl-2-pentanone

| Toxicological Endpoint | Finding | Source |

| Acute Toxicity | No specific LD50 or LC50 data is readily available. It is classified as an irritant.[4][5] A related compound, 3-Methyl-3-penten-2-one, is considered harmful if swallowed, in contact with skin, or if inhaled.[8] | [4][5][8][9] |

| Skin Corrosion/Irritation | Classified as irritating to the skin.[10] | [10] |

| Serious Eye Damage/Irritation | May cause eye irritation.[7] | [3][7] |

| Respiratory or Skin Sensitization | No information available.[2] | [2] |

| Germ Cell Mutagenicity | No specific data available for 3-Methyl-2-pentanone. A study on the related compound 4-methyl-2-pentanone (B128772) found it not to be genotoxic.[11] | [11] |

| Carcinogenicity | No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. | |

| Reproductive Toxicity | No specific data available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. The substance is also identified as a neurotoxin, potentially causing acute solvent syndrome.[4][5] | [4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No specific data available. | |

| Aspiration Hazard | No data available. |

Metabolism

Specific metabolic pathways for 3-Methyl-2-pentanone are not well-documented. However, research on the related compound 3-pentanone (B124093) suggests that its metabolism is linked to branched-chain keto acid (BCKA) catabolism in the liver.[12] During inflammatory conditions, alterations in the activity of enzymes like branched-chain alpha-keto acid dehydrogenase (BCKD) and propionyl-CoA carboxylase (PCC) can affect the levels of exhaled ketones.[12] This suggests that 3-Methyl-2-pentanone may undergo metabolism via similar pathways involving alpha-oxidation and subsequent entry into central metabolic cycles.

Below is a hypothetical metabolic pathway for 3-Methyl-2-pentanone based on known ketone metabolism.

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited sources. Such protocols are typically found in full, unpublished study reports submitted to regulatory agencies or in specialized, peer-reviewed toxicology literature.

For illustrative purposes, a generalized workflow for assessing the genotoxic potential of a chemical using a bacterial reverse mutation test (Ames test) is provided below.

General Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the potential of the test substance to induce gene mutations in tester strains of Salmonella typhimurium.

-

Materials:

-

Test substance: this compound

-

Tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Positive and negative controls

-

S9 fraction for metabolic activation

-

Minimal glucose agar (B569324) plates

-

Top agar

-

-

Methodology:

-

Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.

-

Main Experiment:

-

The test is conducted with and without a metabolic activation system (S9 mix).

-

Aliquots of the tester strain, test substance at various concentrations, and either S9 mix or a buffer are combined in a test tube.

-

The mixture is pre-incubated.

-

Molten top agar is added, and the contents are poured onto minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted.

-

-

Evaluation Criteria: The test substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least double the background (negative control) count in one or more strains.

Caption: Generalized workflow for chemical toxicology assessment.

Safety, Handling, and Exposure Controls

Due to its high flammability and potential as an irritant, strict safety measures are required when handling 3-Methyl-2-pentanone.

Table 4: Handling, Storage, and Personal Protective Equipment

| Category | Recommendation | Source |

| Handling | Handle in a well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground and bond container and receiving equipment. Avoid contact with skin and eyes. | [2][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store in a flammables area. | [2][7] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [7] |

| Skin Protection | Wear chemical-impermeable gloves and protective clothing. | [7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [7] |

| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [7][8] |

| Spill Response | Remove all sources of ignition. Ventilate the area. Soak up with inert absorbent material and keep in suitable, closed containers for disposal. | [2] |

This guide provides a summary of the currently available toxicology and safety information for 3-Methyl-2-pentanone. Researchers and drug development professionals should consult primary literature and comprehensive toxicological databases for more detailed information and conduct their own risk assessments before use.

References

- 1. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-pentanone - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 3-Methyl-2-pentanone 99 565-61-7 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-methyl-2-pentanone [thegoodscentscompany.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. Metabolism of 3-pentanone under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of (S)-3-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methyl-2-pentanone , also known as methyl sec-butyl ketone, is a chiral aliphatic ketone with applications as a solvent and a chemical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety, and the development of new synthetic routes in various scientific and industrial fields, including drug development where it may be used as a solvent or starting material. This guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Physicochemical and Thermodynamic Data

The following tables summarize the key physicochemical and thermodynamic properties of 3-Methyl-2-pentanone. It is important to note that much of the available data does not distinguish between the specific stereoisomers, and therefore, the following values are generally for the racemic mixture unless otherwise specified.

Table 1: General Physicochemical Properties of 3-Methyl-2-pentanone

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][4][5] |

| CAS Number | 565-61-7 (racemate) | [1][3][4] |

| (S)-enantiomer CAS | 2695-53-6 | [5] |

| Appearance | Colorless to slightly yellow liquid | [1][2][6] |

| Odor | Peppermint-like | [2][7] |

Table 2: Thermodynamic Properties of 3-Methyl-2-pentanone

| Property | Value | Conditions | Reference |

| Boiling Point | 118 °C | 758 mmHg | [1][4] |

| 116 °C | [2] | ||

| Melting Point | -83 °C | [2] | |

| Flash Point | 12 °C (53.6 °F) | Closed cup | [1][4] |

| Vapor Pressure | 18.2 mmHg | 25 °C | [1] |

| 11.6 mmHg | [6] | ||

| Density | 0.815 g/mL | 25 °C | [1][4] |

| 0.813 g/mL | 20 °C | [2] | |

| Refractive Index (n_D) | 1.4012 | 20 °C | [2] |

| 1.4 | 20 °C | [4] | |

| Solubility in Water | 2.26 wt % | 20 °C | [2] |

| Enthalpy of Vaporization (Δ_vap_H°) | 59 kJ/mol (in equation) | 348 to 390 K | [8] |

| Enthalpy of Formation (Gas, Δ_f_H°gas) | -286.10 ± 0.90 kJ/mol | Standard conditions | [9] |

| Ideal Gas Heat Capacity (C_p,gas_) | 182.46 ± 0.27 J/mol·K | 395.25 K | [3] |

| 188.66 ± 0.28 J/mol·K | 416.25 K | [3] | |

| LogP (Octanol/Water Partition Coefficient) | 1.3 | [1][5] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of thermodynamic properties. The following sections outline generalized methodologies for key parameters.

Determination of Vapor Pressure using an Isoteniscope

The vapor pressure of a volatile liquid such as this compound can be measured using an isoteniscope.[10][11] This method allows for the characterization of the liquid-vapor equilibrium at different temperatures.

Apparatus:

-

Isoteniscope

-

Digital pressure sensor

-

Controlled temperature water bath

-

Ballast tank

-

Vacuum pump

Procedure:

-

Fill the bulb of the isoteniscope with the this compound sample to approximately three-quarters full.

-

Connect the isoteniscope to a ballast tank and place it in a temperature-controlled water bath.[11]

-

Gradually open the valve to the vacuum pump to degas the sample by carefully boiling the liquid at a reduced pressure.

-

After degassing, allow the system to reach thermal equilibrium at the desired temperature.

-

Slowly admit air into the ballast tank until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the pressure in the tank is equal to the vapor pressure of the sample.[11]

-

Record the temperature of the water bath and the pressure indicated by the digital pressure sensor.[11]

-

Repeat the measurement at various temperatures to obtain a vapor pressure curve.[12]

Determination of Heat Capacity by Calorimetry

The specific heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures.[13][14]

Apparatus:

-

Calorimeter with a stirrer and lid

-

Thermometer

-

Heating source

-

Balance

Procedure:

-

Weigh a clean, dry calorimeter with its stirrer and lid (m₁).

-

Add a known mass of a reference liquid with a known specific heat capacity (e.g., water) to the calorimeter and weigh it again (m₂).

-

Allow the calorimeter and its contents to reach thermal equilibrium and record the initial temperature (T₁).

-

Heat a known mass of the this compound sample (m_sample) to a known temperature (T_sample), ensuring it is higher than T₁.

-

Quickly transfer the heated sample to the calorimeter.

-

Stir the mixture gently and record the final equilibrium temperature (T_f).

-

The specific heat capacity of the sample can be calculated using the principle of energy conservation, where the heat lost by the sample equals the heat gained by the reference liquid and the calorimeter.

Determination of Enthalpy of Formation

The standard enthalpy of formation (Δ_f_H°) can be determined experimentally through combustion calorimetry or calculated using computational methods.[2][6] Hess's Law is then applied to determine the enthalpy of formation from the enthalpy of combustion.[2][15]

Apparatus:

-

Bomb calorimeter

-

Oxygen source

-

Sample crucible

-

Ignition system

-

High-precision thermometer

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise, which is measured precisely.

-

The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[15][16]

Visualizations

Experimental Workflow for Vapor Pressure Determination

The following diagram illustrates the general workflow for determining the vapor pressure of a volatile liquid using an isoteniscope.

Logical Relationship of Key Thermodynamic Properties

The following diagram illustrates the relationship between several key thermodynamic properties.

References

- 1. Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 6. jpyro.co.uk [jpyro.co.uk]

- 7. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. youtube.com [youtube.com]

- 14. Heat Measurement of Calorimeter | Unit & Substances - Lesson | Study.com [study.com]

- 15. Enthalpy of Reaction from Enthalpies of Formation - Chemistry Steps [general.chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of (S)-3-Methyl-2-pentanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Methyl-2-pentanone, a chiral ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in the public domain, this guide synthesizes known qualitative information, physicochemical properties, and established experimental protocols to serve as a foundational resource.

Core Concepts in Solubility of Ketones

The solubility of a ketone like this compound is governed by its molecular structure. The presence of a polar carbonyl group (C=O) allows for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the nonpolar alkyl portion of the molecule influences its solubility in nonpolar solvents. Generally, ketones are considered versatile solvents, exhibiting miscibility with a wide range of organic liquids. Smaller ketones are moderately soluble in water, but this solubility decreases as the carbon chain length increases.[1][2][3][4]

Physicochemical Properties of 3-Methyl-2-pentanone (B1360105)

A summary of the key physicochemical properties of 3-Methyl-2-pentanone is presented in Table 1. These properties are essential for understanding its behavior as a solvent and solute.

Table 1: Physicochemical Properties of 3-Methyl-2-pentanone

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [5] |

| Molecular Weight | 100.16 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.815 g/mL at 25 °C | [6] |

| Boiling Point | 118 °C at 758 mmHg | [6] |

| Melting Point | -106 °C | [6] |

| Refractive Index | n20/D 1.4 | [6] |

| Flash Point | 12 °C (54 °F) | [5] |

| Water Solubility | 2.26 wt % at 20 °C; 20.47 g/L at 25 °C (estimated) | [5][7] |

Solubility Data

Table 2: Solubility of 3-Methyl-2-pentanone in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | 2.26 wt % (20 °C) | [5] |

| Alcohols | Soluble | [6][7] |

| Most Organic Solvents | Miscible | [1] |

For context, the isomer 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone, MIBK) is also described as being miscible with most organic solvents and is noted for its low solubility in water, which makes it effective for liquid-liquid extractions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a liquid in a solvent is the shake-flask method. This protocol is adaptable for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature and pressure.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solution)

Procedure:

-

Preparation of Supersaturated Solution: In a sealed vessel, add an excess amount of this compound to a known volume of the organic solvent. The vessel should be chosen to minimize headspace.

-

Equilibration: Place the vessel in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure thorough mixing.

-

Phase Separation: After the equilibration period, cease agitation and allow the mixture to stand in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow for the separation of the two phases.

-

Sampling: Carefully extract an aliquot from the solvent-rich phase using a pipette or syringe. It is crucial to avoid disturbing the interface or drawing any of the solute-rich phase.

-

Sample Preparation: Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets. Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the average of multiple replicate measurements, expressed in units such as g/L, mol/L, or weight/weight percentage.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 6. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]

- 7. 3-methyl-2-pentanone [thegoodscentscompany.com]

Methodological & Application

Application Notes: Chiral Gas Chromatography Method for (S)-3-Methyl-2-pentanone Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone is a chiral ketone, existing as (S)- and (R)-enantiomers. In pharmaceutical development, fragrance formulation, and stereoselective synthesis, the ability to separate and accurately quantify individual enantiomers is critical, as they can exhibit distinct biological activities and sensory properties. Chiral gas chromatography (GC) is a powerful and highly effective technique for the enantioselective analysis of volatile compounds like 3-Methyl-2-pentanone. This application note provides a detailed protocol for the separation and analysis of (S)-3-Methyl-2-pentanone using a cyclodextrin-based chiral stationary phase.

Chiral recognition in gas chromatography is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase.[1][2] Derivatized cyclodextrins are widely used as chiral selectors due to their ability to form inclusion complexes, providing excellent enantioselectivity for a broad range of compounds, including ketones.[2][3]

Recommended Method and Instrumentation

The proposed method utilizes a capillary gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. The selection of a derivatized β-cyclodextrin stationary phase is recommended for the separation of ketone enantiomers.

Instrumentation and Consumables:

-

Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Chiral GC Column: A column with a derivatized β-cyclodextrin stationary phase is highly recommended. An example of a suitable phase is a 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin or similar phase known for resolving ketone enantiomers.

-

Carrier Gas: High-purity hydrogen or helium.

-

Syringes: Appropriate for GC injection.

-

Vials: Standard 2 mL autosampler vials with caps.

-

Solvent: Hexane (B92381) or another suitable high-purity solvent for sample dilution.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

-

Prepare a stock solution of racemic 3-Methyl-2-pentanone at a concentration of 1.0 mg/mL in hexane.

-

Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

If available, prepare a standard solution of pure this compound to confirm the elution order.

b. Sample Preparation:

-

Dissolve the sample containing 3-Methyl-2-pentanone in hexane to achieve a final concentration within the calibration range.

-

Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.

Caption: Workflow for sample preparation prior to GC analysis.

Gas Chromatography (GC) Protocol

The following table outlines the recommended starting conditions for the chiral GC analysis. Optimization may be necessary depending on the specific column and instrumentation used. Slower temperature ramp rates (1-2°C/min) and optimal linear velocities (60-80 cm/sec for hydrogen) often improve chiral resolution.

Table 1: Recommended GC Method Parameters

| Parameter | Recommended Setting |

| Column | Derivatized β-Cyclodextrin Phase (e.g., Rt-βDEXsm or similar), 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Hydrogen |

| Linear Velocity | 60-80 cm/sec (Constant Flow) |

| Injector | Split/Splitless |

| Injector Temp. | 220 °C |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Injection Volume | 1.0 µL |

| Oven Program | Initial Temp: 40°C, hold for 1 minRamp: 2°C/min to 180°CFinal Hold: Hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

| Makeup Gas (N₂) | 25 mL/min |

| H₂ Flow | 30 mL/min |

| Air Flow | 300 mL/min |

Data Analysis and Expected Results

The primary objective is to achieve baseline separation of the (S)- and (R)-enantiomers of 3-Methyl-2-pentanone. The enantiomeric excess (%ee) for the (S)-enantiomer can be calculated from the peak areas in the chromatogram.

Formula for Enantiomeric Excess (%ee): %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Table 2: Illustrative Quantitative Data (Expected)

Note: The following data are illustrative and represent typical expected performance. Actual retention times and resolution will vary based on the specific instrument, column, and final optimized conditions.

| Analyte | Expected Retention Time (min) | Resolution (Rs) |

| (R)-3-Methyl-2-pentanone | ~25.5 | > 1.5 |

| This compound | ~26.0 | - |

The elution order of enantiomers can vary depending on the specific chiral stationary phase used. It is essential to confirm the peak identity by injecting a pure standard of one enantiomer if available.

Caption: Logical flow for data processing after chromatographic analysis.

Method Optimization and Troubleshooting

-

Poor Resolution: If the enantiomers are not baseline resolved (Rs < 1.5), consider decreasing the oven temperature ramp rate (e.g., to 1°C/min) or lowering the initial oven temperature. Optimizing the carrier gas linear velocity can also significantly impact resolution.

-

Peak Tailing: Peak tailing can result from active sites in the GC system or column overloading. Ensure proper liner deactivation and inject a lower concentration of the sample.

-

Varying Retention Times: Unstable carrier gas flow or oven temperature can lead to shifts in retention time. Ensure the GC system is properly maintained and stabilized before analysis.

-

Column Lifetime: Chiral columns are sensitive to oxygen and high temperatures. Always use high-purity carrier gas with an oxygen trap and adhere to the manufacturer's maximum temperature limits to ensure a long column lifetime.

Conclusion

This application note provides a comprehensive protocol for the chiral analysis of this compound by gas chromatography. By employing a derivatized β-cyclodextrin chiral stationary phase and optimizing the chromatographic parameters, researchers can achieve excellent separation and accurate quantification of the enantiomers. This method is a valuable tool for quality control, stereoselective synthesis monitoring, and research in the pharmaceutical and fragrance industries.

References

The Untapped Potential of (S)-3-Methyl-2-pentanone as a Chiral Building Block in Asymmetric Synthesis

Despite a thorough review of scientific literature, the application of (S)-3-Methyl-2-pentanone as a chiral building block in asymmetric synthesis appears to be a largely unexplored area. While this chiral ketone presents theoretical potential for the stereoselective synthesis of complex molecules, specific examples, detailed experimental protocols, and quantitative data remain conspicuously absent in published research. This report aims to provide a framework for its potential applications by drawing parallels with more established chiral building blocks and outlining general methodologies in asymmetric synthesis.

This compound, with its stereocenter at the C3 position, offers a valuable starting point for the introduction of chirality in a target molecule. Its structure is amenable to a variety of transformations that could, in principle, lead to the synthesis of chiral alcohols, amines, and other functionalized compounds with high enantiomeric purity. However, the lack of concrete examples in the literature suggests that other chiral precursors may be more readily available, more reactive, or offer better stereocontrol in known synthetic routes.

To illustrate the potential methodologies that could be applied to this compound, this document will present a hypothetical application based on well-established principles of asymmetric synthesis, using data from analogous transformations.

Hypothetical Application: Diastereoselective Aldol (B89426) Reaction

One of the most powerful C-C bond-forming reactions in organic synthesis is the aldol reaction. By converting this compound into its corresponding enolate, it could be reacted with an aldehyde to create a new stereocenter. The inherent chirality of the starting material would be expected to influence the stereochemical outcome of this new center, leading to a diastereoselective transformation.

Logical Workflow for a Hypothetical Diastereoselective Aldol Reaction

Caption: Hypothetical workflow for a diastereoselective aldol reaction.

Application Notes and Protocols

Diastereoselective Synthesis of a Chiral β-Hydroxy Ketone